tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
Description
The compound tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid featuring a tert-butyl carbamate group. Its structure includes a pyridine ring substituted at position 4 with a methyl group and at position 6 with a methylamino group. The pyrrolidine ring is attached at position 3 of the pyridine, and the tert-butyl carbamate acts as a protective group for the pyrrolidine nitrogen. This structural motif is common in medicinal chemistry, where such compounds often serve as intermediates for synthesizing bioactive molecules or enzyme inhibitors.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-[4-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-14(17-5)18-10-12(11)13-7-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3,(H,17,18) |
InChI Key |
ZMQJGEHXEZQRGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-6-(methylamino)pyridine with tert-butyl 1-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Research indicates that compounds similar to tert-butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate exhibit neuroprotective properties. They are investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action often involves the inhibition of key enzymes involved in neurotransmitter degradation and amyloid beta aggregation.
2. Antidepressant Activity
Preliminary studies suggest that this compound may affect serotonin and norepinephrine pathways, indicating potential antidepressant effects. This is particularly relevant in the context of developing new treatments for depression that have fewer side effects than current medications.
The following table summarizes key biological activities associated with similar compounds:
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |
| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly enhance cell viability in neuronal cell lines exposed to amyloid beta peptide, suggesting its protective role against neurotoxicity.
In Vivo Studies
In vivo experiments using animal models of Alzheimer's disease have shown that this compound can reduce oxidative stress markers and improve cognitive function, although results vary depending on dosage and administration route.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the pyrrolidine and pyridine rings in the structure allows for specific binding interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Halogen Substituents: The iodine and bromine in analogs introduce steric bulk and enable cross-coupling reactions, unlike the parent compound’s methylamino group, which prioritizes hydrogen bonding. Fluorine in enhances electronegativity and metabolic stability.
- Protective Groups : The tert-butyl carbamate in the parent compound contrasts with silyl ethers () or dimethoxymethyl (), which offer orthogonal protection strategies for synthetic flexibility.
Biological Activity
tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.45 g/mol. The compound features a tert-butyl group , which enhances its lipophilicity, and a methylamino substituent , potentially influencing its biological activity .
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly those involved in cognitive function and neuroprotection. The presence of the pyridine moiety suggests possible interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in modulating synaptic transmission and neuroplasticity .
Neuroprotective Effects
Studies have shown that related compounds can exhibit neuroprotective effects, particularly against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. For instance, similar compounds have demonstrated the ability to inhibit acetylcholinesterase and β-secretase, thereby reducing amyloid aggregation and promoting neuronal survival .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally similar to this compound:
| Compound Name | Similarity | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | 0.96 | Contains a methylamino group; pyrrolidine ring | Moderate neuroprotective effects |
| (R)-tert-butyl 2-(aminomethyl)pyrrolidine | 1.00 | Similar backbone; variations in substituents | Potential antitumor activity |
| tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 0.98 | Different bicyclic structure; potential activity | Anticancer properties noted |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | 1.00 | Related structure; used in similar applications | Neuroprotective effects observed |
| tert-butyl methyl(piperidin-3-yl)carbamate | 0.96 | Piperidine instead of pyrrolidine; different activity profile | Inhibitory effects on Aβ aggregation |
Case Studies
Recent studies focusing on related compounds have provided insights into their biological activities:
- Neuroprotection Against Aβ Toxicity : In vitro studies indicated that certain derivatives effectively reduced TNF-α levels and free radical formation in astrocytes exposed to Aβ . These findings suggest that similar mechanisms could be explored for this compound.
- Antitumor Efficacy : Compounds with structural similarities have shown significant inhibition of tumor growth in mouse models, indicating potential pathways for developing cancer therapeutics based on this compound's structure .
Q & A
Q. Optimization strategies :
- Use environmentally friendly reagents (e.g., aqueous-phase catalysts) to minimize side reactions .
- Monitor reaction progress via HPLC or TLC to isolate intermediates and reduce impurity carryover .
- Adjust temperature (e.g., 0–25°C for methylation) to control exothermic side reactions .
Basic: What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Answer:
A combination of techniques is essential:
- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 1.4–3.5 ppm for protons) and pyridine substituents (δ 6.8–8.2 ppm). DEPT experiments clarify quaternary carbons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy in follow-up studies)?
Answer:
Contradictions may arise from assay conditions or compound stability. Methodological steps include:
Replicate assays under standardized conditions (pH, temperature, cell lines) .
Assess compound stability via LC-MS to detect degradation products during incubation .
Compare with structurally analogous compounds (e.g., tert-butyl pyridine derivatives) to identify substituent-specific effects .
Advanced: What mechanistic studies are recommended to elucidate the compound’s interaction with enzymatic targets?
Answer:
- Kinetic assays : Determine inhibition constants (Ki) using Michaelis-Menten plots under varying substrate concentrations .
- Molecular docking : Use software like AutoDock Vina to model binding poses with target enzymes (e.g., metabolic pathway kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
Basic: What safety protocols should be followed when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How can researchers develop enantioselective synthetic methods for chiral analogs of this compound?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to control stereochemistry at the pyrrolidine ring .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers and determine enantiomeric excess (ee) .
- Circular dichroism (CD) : Validate optical activity of intermediates .
Basic: What analytical methods are suitable for assessing the purity of this compound?
Answer:
- Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradient (95:5 to 60:40 over 20 min) and UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Karl Fischer titration : Quantify residual water (<0.1% w/w) .
Advanced: How can computational chemistry aid in predicting the compound’s reactivity or metabolic pathways?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites of electrophilic/nucleophilic attack .
- Metabolite prediction : Use software like Meteor Nexus to simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) .
- ADME modeling : Estimate logP (2.7–3.2) and permeability using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
